
4-Fluoro-2'-iodobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multistep reactions, starting from commercially available materials. For instance, 4-[18F]Fluorophenol is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the final product . Similarly, 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid is synthesized using commercial fluorene, followed by bromination, methylation, Suzuki coupling, and hydrolysis . These methods could potentially be adapted for the synthesis of 4-Fluoro-2'-iodobenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzophenones and their derivatives is characterized using various spectroscopic techniques. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were characterized by multinuclear NMR, elemental analyses, and FTIR spectroscopy . X-ray diffraction is also used to determine the crystal structure of these compounds, as seen in the study of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . These techniques would be applicable in analyzing the molecular structure of 4-Fluoro-2'-iodobenzophenone.
Chemical Reactions Analysis
The reactivity of fluorinated benzophenones can be inferred from studies on similar compounds. For instance, 4-iodotetrafluorobenzoic acid forms halogen bonds in co-crystals, indicating its potential to participate in halogen bonding interactions . The presence of fluorine atoms can also influence the electronic properties and reactivity of the benzophenone core, as seen in the theoretical investigation of 4-fluoro-4-hydroxybenzophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzophenones are often determined by their molecular structure. For example, the presence of fluorine atoms can enhance the material's properties for use in nonlinear optical applications, as demonstrated by the large hyperpolarizability value of 4-fluoro-4-hydroxybenzophenone . The crystal packing and intermolecular interactions, such as hydrogen bonding, also play a significant role in the physical properties of these compounds .
Relevant Case Studies
Several of the papers discuss the potential applications of fluorinated benzophenones and their derivatives. For instance, 4-[18F]Fluorophenol serves as an intermediate for radiopharmaceuticals , and 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene has shown anticancer activity against human lung cancer cells . These studies highlight the importance of fluorinated benzophenones in pharmaceutical research and their potential therapeutic uses.
Applications De Recherche Scientifique
Synthesis of Radioligands for Brain Receptors : 4-Fluoro-2'-iodobenzophenone derivatives have been used in synthesizing potential radioligands for the GABA receptor in the brain, which can aid in neurological studies and imaging techniques (Vos & Slegers, 1994).
Investigation of Phenol Degradation in Methanogenic Cultures : The compound has been useful in studying the degradation of phenol and its analogs in methanogenic cultures, thereby contributing to our understanding of environmental biodegradation processes (Londry & Fedorak, 1993).
Theoretical Studies of Molecular Properties : Theoretical investigation into the electronic, vibrational, and nonlinear optical properties of 4-Fluoro-2'-iodobenzophenone derivatives has been conducted, highlighting their potential in nonlinear optical applications (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).
Synthesis of High-Performance Polymers : Its derivatives have been used in synthesizing high-performance polymers with excellent thermal properties, potential applications in engineering plastics, and membrane materials (Xiao et al., 2003).
Catalysis in Organic Synthesis : The compound has been employed in Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, offering a valuable method for the synthesis of fluorene analogs (Haggam, 2013).
Study of Liquid Crystal Behavior : Computational analysis of the molecular ordering of fluoro-mesogens, including 4-Fluoro-2'-iodobenzophenone derivatives, has provided insights into the behavior of liquid crystals (Ojha & Pisipati, 2003).
Antibiotic Synthesis : The synthesis of the nucleoside antibiotic nucleocidin, which involves 4'-substituted derivatives including 4-Fluoro-2'-iodobenzophenone, highlights its role in the development of antibiotics (Jenkins, Verheyden, & Moffatt, 1976).
Intracellular pH Measurement : Fluorinated derivatives of 4-Fluoro-2'-iodobenzophenone have been used for intracellular pH measurement, aiding in biochemical and medical research (Rhee, Levy, & London, 1995).
Insecticidal Activity : The compound's derivatives have been synthesized to test their insecticidal activity against crop pests, indicating potential agricultural applications (Mohan et al., 2004).
Organic Solar Cells : 4-Fluoro-2'-iodobenzophenone derivatives have been used in the modification of materials for high-efficiency, ITO-free organic solar cells (Tan et al., 2016).
Propriétés
IUPAC Name |
(4-fluorophenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLWGIFAHVYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641514 |
Source


|
| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2'-iodobenzophenone | |
CAS RN |
138504-31-1 |
Source


|
| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

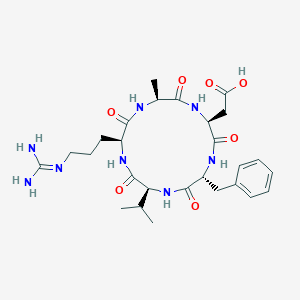




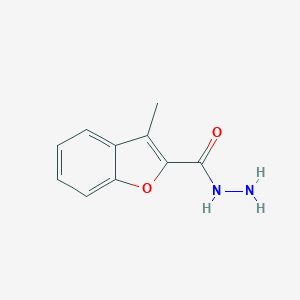
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)

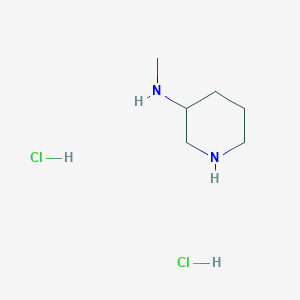
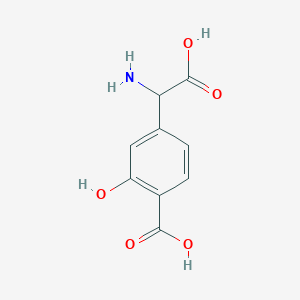

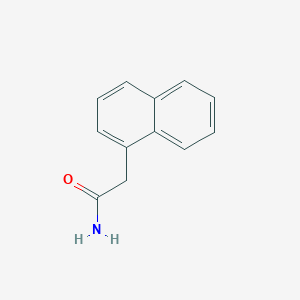
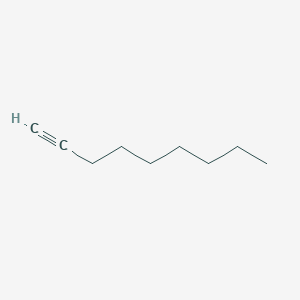
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)